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molecular formula C5H11O4P B8627659 Glycidylphosphonic acid dimethyl ester CAS No. 17989-06-9

Glycidylphosphonic acid dimethyl ester

Cat. No. B8627659
M. Wt: 166.11 g/mol
InChI Key: LXWQXJPQLIVNAS-UHFFFAOYSA-N
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Patent
US04029679

Procedure details

In a flask having a capacity of 500 ml, equipped with a stirrer, thermostatic temperature control, reflux condenser, dropping funnel and internal thermometer, 0.5 g of vanadium (III) acetylacetonate is dissolved in 120 ml of acetone (previously purified with KMnO4). Then 75 g (0.5 mole) of allylphosphonic acid dimethyl ester is mixed in. With intense stirring, 65 ml of 30% hydrogen peroxide is added drop by drop over a period of about 20 minutes at 30° C. Then the mixture is refluxed for 2 hours, after which the acetone is largely removed by distillation, whereupon the product separates as the heavy phase. The aqueous phase is extracted with methylene chloride. 77 grams of glycidylphosphonic acid dimethyl ester are obtained by vacuum distillation.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][P:3]([CH2:7][CH:8]=[CH2:9])(=[O:6])[O:4][CH3:5].[OH:10]O>CC(C)=O.C/C(/O)=C/C(C)=O.C/C(/O)=C/C(C)=O.C/C(/O)=C/C(C)=O.[V]>[CH3:1][O:2][P:3]([CH2:7][CH:8]1[O:10][CH2:9]1)(=[O:6])[O:4][CH3:5] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
COP(OC)(=O)CC=C
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0.5 g
Type
catalyst
Smiles
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[V]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask having
CUSTOM
Type
CUSTOM
Details
a capacity of 500 ml, equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermostatic temperature control, reflux condenser
CUSTOM
Type
CUSTOM
Details
previously purified with KMnO4)
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture is refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
after which the acetone is largely removed by distillation, whereupon the product
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
COP(OC)(=O)CC1CO1
Measurements
Type Value Analysis
AMOUNT: MASS 77 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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